N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:
- R1: A benzo[d][1,3]dioxol-5-yl group (substituted benzodioxole), known for its metabolic stability in related compounds .
- R2: A 2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl group, featuring a rare thiazolo-triazole heterocycle with an m-tolyl substituent. This moiety may influence receptor binding or stability compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-13-3-2-4-14(9-13)19-25-22-27(26-19)16(11-32-22)7-8-23-20(28)21(29)24-15-5-6-17-18(10-15)31-12-30-17/h2-6,9-11H,7-8,12H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNFQMIJIWWXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves several steps:
-
Formation of Benzo[d][1,3]dioxole Intermediate :
- The benzo[d][1,3]dioxole moiety is synthesized through cyclization reactions involving catechol and formaldehyde under acidic conditions.
-
Thiazolo[3,2-b][1,2,4]triazole Formation :
- This step involves the synthesis of the thiazole and triazole components through condensation reactions with appropriate reagents.
-
Oxalamide Linkage :
- The final step couples the benzo[d][1,3]dioxole with the thiazolo[3,2-b][1,2,4]triazole using oxalyl chloride and a base such as triethylamine to form the oxalamide bond.
Structural Characteristics
The compound features a unique structural framework that includes:
- Benzo[d][1,3]dioxole : Known for its presence in various bioactive compounds.
- Thiazolo[3,2-b][1,2,4]triazole : A heterocyclic structure that contributes to its biological activity.
- Oxalamide Functional Group : This group is crucial for the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxalamides exhibit significant antimicrobial properties. The specific compound has shown:
- Inhibition of Bacterial Growth : The compound has been evaluated against various bacterial strains and has demonstrated activity against Gram-positive and Gram-negative bacteria. For instance, it was noted to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cytotoxicity Tests : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound exhibits cytotoxic effects. The mechanism appears to involve apoptosis induction and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α.
Case Studies
Several case studies have illustrated the biological efficacy of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against multiple pathogens. |
| Study 2 | Showed cytotoxic effects on various cancer cell lines with IC50 values indicating potent activity. |
| Study 3 | Investigated the anti-inflammatory properties linked to cytokine modulation. |
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogous oxalamides:
Key Observations :
- The target compound’s thiazolo-triazole group is unique among the compared analogs, which predominantly feature pyridine or benzodioxole moieties. This may enhance steric bulk or electronic interactions.
- Unlike No. 1767, which has a simple alkyl-amide linkage, the target compound retains the benzodioxole group as part of its oxalamide backbone .
Metabolic Pathways
Oxalamides are generally metabolized via non-hydrolytic pathways in hepatocytes. Key findings from analogs include:
- S336 and No. 1768: Rapid metabolism in rat hepatocytes without detectable amide hydrolysis products, suggesting oxidative or conjugative pathways .
- Target Compound : The thiazolo-triazole group may introduce alternative metabolic routes (e.g., heterocycle oxidation), though specific data are lacking.
Functional and Receptor Interactions
- Umami Receptor (hTAS1R1/hTAS1R3) : S336 and related oxalamides act as potent agonists, with substituent hydrophobicity and aromaticity critical for binding . The target compound’s benzodioxole and thiazolo-triazole groups may enhance receptor affinity, though this remains speculative.
- Divergent Applications: While most analogs are flavoring agents, compounds like N1-(2-aminoethyl)-N2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)ethyl)ethane-1,2-diamine () target c-MycG-quadruplex DNA in oncology , highlighting structural versatility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
